PS372424

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H44N6O4 |

|---|---|

Molecular Weight |

588.7 g/mol |

IUPAC Name |

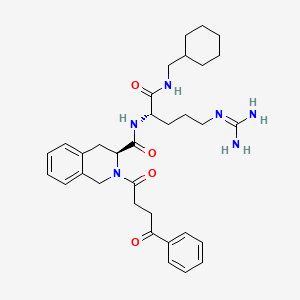

(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C33H44N6O4/c34-33(35)36-19-9-16-27(31(42)37-21-23-10-3-1-4-11-23)38-32(43)28-20-25-14-7-8-15-26(25)22-39(28)30(41)18-17-29(40)24-12-5-2-6-13-24/h2,5-8,12-15,23,27-28H,1,3-4,9-11,16-22H2,(H,37,42)(H,38,43)(H4,34,35,36)/t27-,28-/m0/s1 |

InChI Key |

KEDBAZLDJVHMAV-NSOVKSMOSA-N |

Isomeric SMILES |

C1CCC(CC1)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PS372424 in T Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular mechanisms through which PS372424, a specific agonist of the human CXCR3 receptor, modulates T cell function. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for the scientific community.

Introduction to this compound

This compound is a small-molecule, peptidomimetic compound identified as a specific agonist for the human C-X-C chemokine receptor 3 (CXCR3)[1][2][3]. Structurally, it is a three-amino-acid fragment of CXCL10[2]. CXCR3 is a G protein-coupled receptor predominantly expressed on activated T cells, particularly T helper 1 (Th1) cells, and plays a critical role in their migration to sites of inflammation[3][4][5]. The interaction of CXCR3 with its natural chemokine ligands—CXCL9, CXCL10, and CXCL11—is integral to various inflammatory and autoimmune conditions[3][5]. This compound has demonstrated significant anti-inflammatory activity by uniquely modulating T cell migratory responses[1][2][6].

Core Mechanism of Action in T Cells

The primary mechanism of action of this compound in T cells is the induction of generalized chemokine receptor desensitization through specific activation of CXCR3[1][6]. This leads to an overall inhibition of T cell migration towards various pro-inflammatory chemokines. This multifaceted process involves intracellular signaling activation, receptor internalization, and a key phenomenon of receptor cross-desensitization.

Upon binding to CXCR3 on activated T cells, this compound triggers downstream signaling pathways analogous to the natural ligand CXCL11. A key event is the activation of the mitogen-activated protein kinase (MAPK) pathway, evidenced by the phosphorylation of Extracellular signal-Regulated Kinase (ERK)[1]. ERK activation is a crucial step in chemokine receptor signaling and is required for directional cell migration[1].

Treatment of activated T cells with this compound leads to a rapid and profound internalization of cell-surface CXCR3[1]. This process is substantial, with approximately 87% of the receptors being removed from the cell surface within 30 minutes of exposure. The recovery of surface CXCR3 is slow, indicating that de novo protein synthesis may be required for its reappearance[1].

A pivotal aspect of this compound's anti-inflammatory effect is its ability to induce the desensitization of other chemokine receptors co-expressed on CXCR3-positive T cells, notably CCR5 and CXCR4[1]. This heterologous desensitization is a consequence of receptor heterodimerization. FRET analysis has shown that CXCR3 and CCR5 can form heterodimers on the surface of activated T cells[1].

Activation of CXCR3 by this compound within these heterodimers leads to the cross-phosphorylation of CCR5 in a dose-dependent manner[1][2]. This phosphorylation event disrupts the ability of CCR5 to couple with heterotrimeric G proteins, thereby inhibiting its signaling cascade in response to its natural ligands, such as CCL5[1]. The cross-phosphorylation of CCR5 induced by this compound is dependent on the activity of protein kinase C (PKC)[1].

This mechanism of action explains the observation that while this compound is a specific agonist for CXCR3, it effectively inhibits T cell migration towards ligands for CXCR3 (CXCL11), CCR5 (CCL5), and CXCR4 (CXCL12)[1]. In contrast, a CXCR3 antagonist only blocks migration towards CXCL11[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on T cells.

Table 1: Receptor Binding and Functional Activity

| Parameter | Value | Cell Type/System | Reference |

| IC50 (CXCL10 binding competition) | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | [2][3] |

| T-cell Migration Induction | > 50 nM | Activated human T cells | [1] |

Table 2: Effects on T Cell Receptor Expression and Signaling

| Parameter | Condition | Result | Cell Type | Reference |

| CXCR3 Internalization | 30 minutes post-treatment | 87% reduction in surface expression | Activated human T cells | [1] |

| ERK Phosphorylation | 10 minutes post-treatment | ~3-fold increase over unstimulated cells | Activated human T cells | [1] |

| CCR5 Phosphorylation | Dose-dependent with this compound | Increased phosphorylation on CXCR3+ T cells | Activated human T cells | [1][2] |

| CCR5 Phosphorylation | This compound treatment | No phosphorylation on CXCR3- T cells | Activated human T cells | [1][2] |

Signaling Pathways and Experimental Workflows

Caption: this compound signaling cascade in T cells.

Caption: Workflow for a transwell chemotaxis assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

-

Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. T cells are then purified from PBMCs using a pan-T cell negative selection kit.

-

Activation: Purified T cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine. T cells are activated for 48-72 hours using plate-bound anti-CD3 and soluble anti-CD28 antibodies to induce expression of chemokine receptors like CXCR3 and CCR5.

-

Cell Preparation: Activated T cells are harvested and washed with ice-cold PBS containing 2% FBS (FACS buffer).

-

Treatment: Cells are resuspended in culture medium and treated with a specified concentration of this compound (e.g., 100 nM) or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

Staining: Following treatment, cells are immediately placed on ice and washed with cold FACS buffer to stop the internalization process. Cells are then stained with fluorescently-conjugated antibodies specific for human CXCR3 for 30 minutes on ice in the dark.

-

Data Acquisition: Stained cells are washed and fixed with 1% paraformaldehyde. Data is acquired on a flow cytometer.

-

Analysis: The mean fluorescence intensity (MFI) of CXCR3 staining is quantified. A reduction in MFI in this compound-treated cells compared to control indicates receptor internalization.

-

Cell Treatment and Lysis: Activated T cells are serum-starved for 4 hours, then stimulated with this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes). After stimulation, cells are lysed on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). The membrane is subsequently washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed with an antibody for total ERK as a loading control.

-

Analysis: The band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.

-

Assay Setup: A 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane is used. The lower chambers are filled with assay medium containing a specific chemoattractant (e.g., CCL5, CXCL12) at an optimal concentration, or medium alone as a negative control.

-

Cell Preparation and Treatment: Activated T cells are harvested, washed, and resuspended in assay medium. The cells are pre-incubated with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.

-

Cell Seeding: The pre-treated T cells are added to the upper chambers of the transwell plate.

-

Incubation: The plate is incubated for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by collecting the cells from the lower chamber and counting them using a cell counter or by flow cytometry with counting beads.

-

Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the vehicle control condition. The results are often expressed as a percentage of the migration observed with the chemoattractant alone.

Conclusion

This compound represents a novel approach to anti-inflammatory therapy. Its mechanism of action in T cells is centered on the specific agonism of CXCR3, which initiates a cascade of events leading to the functional desensitization of multiple chemokine receptors. This "biased agonism" results in a broad inhibition of T cell migration, a key process in the pathogenesis of many inflammatory and autoimmune diseases. The detailed understanding of its molecular interactions and cellular consequences, as outlined in this guide, is crucial for the ongoing research and potential therapeutic development of CXCR3-targeting compounds.

References

- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

PS372424: A Specific Human CXCR3 Agonist for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

PS372424 is a potent and specific small-molecule agonist for the human C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) critically involved in immune regulation.[1][2][3] As a key mediator of T-cell trafficking, CXCR3 represents a significant therapeutic target for a range of inflammatory and autoimmune diseases.[4] This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a visualization of its signaling pathways.

Pharmacological Profile of this compound

This compound is a peptidomimetic compound that acts as a specific agonist at the human CXCR3 receptor.[5] It does not exhibit agonistic activity at the murine CXCR3 receptor.[6] Its engagement with CXCR3 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, receptor internalization, and downstream kinase activation.[1][6]

Quantitative Data

The following tables summarize the key quantitative parameters defining the activity of this compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CXCL10 Competition) | 42 ± 21 nM | Membranes from HEK293/CXCR3 Gqi5 cells | [2][3] |

| KD (CXCR3-A) | 40 ± 10 nM | HEK-CXCR3-A cell fragments | [7][8] |

| KD (CXCR3-B) | 450 ± 150 nM | HEK-CXCR3-B cell fragments | [7] |

| Effective Concentration (T-cell migration) | ~50 nM | Activated Human T-cells | [1][6] |

| EC50 (cAMP response) | See Note | Mutant CXCR3 | [5] |

Note: While an EC50 of 1.1 mM has been reported, this value is unusually high for a potent agonist and may be specific to the experimental context or a potential typographical error in the source material.[6]

Table 2: Functional Activity of this compound

| Functional Assay | Result | Concentration | Time | Cell Type | Reference |

| CXCR3 Internalization | 87% of cell-surface receptor | 100 nM | 30 min | Activated Human T-cells | [1][6] |

| ERK1/2 Phosphorylation | 3-fold increase over unstimulated cells | 100 nM | 10 min | Activated Human T-cells | [1] |

| CCR5 Cross-phosphorylation | Concentration-dependent increase | 10-200 nM | 30 min | CXCR3+ T-cells | [1][2] |

| Calcium Mobilization | Induced | Not specified | 20 sec | HEK-CXCR3-A and HEK-CXCR3-B cells | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CXCR3 receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human CXCR3 (e.g., HEK293/CXCR3 Gqi5 cells).

-

Assay Buffer: Use a suitable binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, and 0.2% BSA, pH 7.1).

-

Competition Reaction: In a 96-well plate, combine the cell membranes, a constant concentration of radiolabeled CXCL10 (e.g., ¹²⁵I-CXCL10), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Separate the membrane-bound from free radioligand by rapid filtration through a glass fiber filter plate (e.g., using a cell harvester).

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK signaling pathway downstream of CXCR3 activation by this compound.

Protocol:

-

Cell Culture and Starvation: Culture activated human T-cells and serum-starve them for 2-4 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Stimulation: Treat the cells with this compound (e.g., 100 nM) or a vehicle control for a defined period (e.g., 10 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by adding ice-cold lysis buffer (e.g., Phosphosafe Extraction Reagent) containing protease and phosphatase inhibitors.

-

Lysate Clarification: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Detection: Measure the levels of phosphorylated ERK1 (T202/Y204) and ERK2 (T185/Y187) in the clarified lysates using a specific ELISA kit (e.g., R&D Systems, KCB1018) according to the manufacturer's instructions.

-

Normalization: Normalize the phosphorylated ERK levels to the total protein concentration in each sample.

-

Data Analysis: Express the results as a fold change in phosphorylation compared to the vehicle-treated control.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following CXCR3 activation by this compound.

Protocol:

-

Cell Loading: Load human T-cells or CXCR3-expressing HEK293 cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a flow cytometer or a fluorescence plate reader.

-

Stimulation: Add this compound to the cell suspension and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium flux. The peak fluorescence intensity reflects the magnitude of the calcium response.

Chemotaxis Assay

This assay assesses the ability of this compound to induce directed migration of CXCR3-expressing cells.

Protocol:

-

Assay Setup: Use a 24-well transwell plate with inserts containing a porous membrane (e.g., 5 µm pore size).

-

Chemoattractant: Add media containing various concentrations of this compound or a control to the lower chamber of the wells.

-

Cell Seeding: Resuspend activated human T-cells in serum-free media and add them to the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate at 37°C for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

Quantification of Migrated Cells:

-

Remove the inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a cell counter, a viability assay (e.g., MTT), or a fluorescent dye-based method (e.g., CyQuant GR Dye).

-

-

Data Analysis: Plot the number of migrated cells against the concentration of this compound.

Receptor Internalization Assay

This assay measures the this compound-induced downregulation of CXCR3 from the cell surface.

Protocol:

-

Cell Treatment: Treat activated human T-cells with this compound (e.g., 100 nM) or a vehicle control at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Staining: Stop the internalization process by placing the cells on ice. Stain the cells with a fluorescently labeled anti-CXCR3 antibody that recognizes an extracellular epitope.

-

Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of CXCR3 staining.

-

Data Analysis: Calculate the percentage of CXCR3 internalization at each time point relative to the MFI of the vehicle-treated cells at time zero.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling cascade initiated by this compound and the workflows of the key experimental assays.

Caption: this compound-induced CXCR3 signaling pathway.

Caption: Workflow for a chemotaxis assay.

Caption: Workflow for an ERK phosphorylation assay.

Conclusion

This compound is a valuable research tool for investigating the biology of the human CXCR3 receptor. Its specificity and potent agonist activity make it suitable for a variety of in vitro and in vivo studies aimed at understanding the role of CXCR3 in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of targeting the CXCR3 signaling pathway.

References

- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]

- 5. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The CXCR3 Agonist PS372424: A Technical Overview of its Discovery, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS372424 is a potent and specific peptidomimetic agonist of the human CXC chemokine receptor 3 (CXCR3), a key mediator of T-cell trafficking in inflammatory responses. This document provides a comprehensive technical overview of the discovery, chemical structure, and biological activity of this compound. It details the quantitative measures of its receptor affinity and functional potency, outlines the experimental protocols for its characterization, and illustrates its mechanism of action through signaling pathway diagrams. This guide is intended to serve as a resource for researchers in immunology, pharmacology, and drug development investigating the therapeutic potential of CXCR3 modulation.

Discovery and Chemical Structure

This compound was identified from a screen of combinatorial small-molecule libraries for compounds that interact with the human CXCR3 receptor.[1] It is a peptidomimetic compound, designed to mimic the structure and function of the natural chemokine ligands of CXCR3.[1][2] Specifically, this compound is described as a three-amino-acid fragment of CXCL10, one of the primary endogenous ligands for CXCR3.[3][4]

The chemical structure of this compound consists of a cyclohexanemethylamine group, the natural amino acid Arginine (Arg), an unnatural amino acid Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), and a deamino-Asp(Ph) group.[2] This tetrahydroisoquinoline-arginine motif is believed to align with a Pro-Arg motif within CXCL10 that is crucial for CXCR3 activation.[1][5] The molecular weight of this compound is 588.74 g/mol , and its molecular formula is C₃₃H₄₄N₆O₄.[6] It is typically supplied as a trifluoroacetate salt.[5]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays, quantifying its binding affinity and functional potency as a CXCR3 agonist. The key quantitative parameters are summarized in the tables below.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 42 ± 21 nM | Membranes from HEK293/CXCR3 Gqi5 cells (radiolabeled CXCL10 competition binding) | [7] |

| EC₅₀ | 1.1 µM | Calcium flux assay | [8] |

Table 1: Receptor Binding and Functional Potency of this compound

| Assay | Concentration | Effect | Reference |

| T-cell Migration | > 50 nM | Stimulation of significant T-cell migration | [1] |

| CXCR3 Internalization | 100 nM | 87% internalization of cell-surface CXCR3 within 30 min | [5] |

| ERK Phosphorylation | 100 nM | ~3-fold increase in p-ERK1/2 in activated T-cells | [1] |

| CCR5 Phosphorylation | 10-200 nM | Concentration-dependent phosphorylation on CXCR3⁺ T-cells | [4] |

Table 2: Cellular Activities of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CXCR3 receptor by measuring its ability to compete with a radiolabeled natural ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human CXCR3 (e.g., HEK293/CXCR3 Gqi5).

-

Binding Reaction: In a 96-well plate, combine the cell membranes with a constant concentration of radiolabeled CXCL10 (e.g., ¹²⁵I-CXCL10) and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time to allow for competitive binding to reach equilibrium.

-

Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled CXCL10.

T-Cell Chemotaxis Assay

This assay assesses the ability of this compound to induce the directional migration of T-cells, a key function of CXCR3 activation.

Protocol:

-

Cell Preparation: Isolate human T-cells from peripheral blood and activate them in vitro. Resuspend the activated T-cells in a suitable migration buffer.

-

Assay Setup: Use a transwell migration plate with a porous membrane (e.g., 5 µm pore size). Add different concentrations of this compound to the lower chamber of the wells.

-

Cell Seeding: Add the prepared T-cell suspension to the upper chamber of the transwell insert.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period of time (e.g., 3 hours) to allow for cell migration.

-

Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., MTT assay).

-

Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the dose-response relationship for chemotaxis.

ERK Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK signaling pathway downstream of CXCR3 activation by this compound.

Protocol:

-

Cell Culture and Starvation: Culture a suitable cell line (e.g., activated human T-cells or U87-CXCR3-A cells) and serum-starve them overnight to reduce basal ERK phosphorylation.

-

Stimulation: Treat the cells with this compound (e.g., 100 nM) for a specific time course (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities for p-ERK1/2 and normalize them to a loading control (e.g., total ERK or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound-mediated CXCR3 activation.

References

- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the activation and inhibition of CXC chemokine receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]

The Role of PS372424 in Chemokine Receptor Desensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS372424, a small-molecule agonist of the human chemokine receptor CXCR3, has emerged as a significant tool for studying and modulating inflammatory responses.[1][2][3] This technical guide provides an in-depth analysis of this compound's role in chemokine receptor desensitization, its mechanism of action, and the experimental methodologies used to characterize its effects. By inducing a state of generalized chemokine receptor desensitization, this compound offers a novel therapeutic strategy for inflammatory diseases by inhibiting the migration of activated T cells.[1][4] This document details the signaling pathways affected by this compound, presents quantitative data on its activity, and provides comprehensive experimental protocols for key assays.

Introduction to this compound and Chemokine Receptor Desensitization

This compound is a specific agonist for the human CXCR3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes.[1][5] It is a peptidomimetic compound, structurally mimicking a three-amino-acid fragment of the natural CXCR3 ligand, CXCL10.[2][3] The primary therapeutic potential of this compound lies in its ability to induce not only homologous desensitization of CXCR3 but also heterologous desensitization of other chemokine receptors, such as CXCR4 and CCR5, on activated T cells.[1] This broad desensitization effectively inhibits the migration of these cells towards a variety of inflammatory chemokines, a key process in the pathophysiology of autoimmune diseases like rheumatoid arthritis.[1][4][6]

Chemokine receptor desensitization is a crucial regulatory mechanism that prevents overstimulation of inflammatory pathways.[7] It typically involves receptor phosphorylation, the recruitment of β-arrestins, and subsequent receptor internalization, leading to a reduced responsiveness to chemokine gradients.[7][8][9] this compound leverages this natural process to induce a state of generalized unresponsiveness in activated T cells.[1]

Quantitative Data for this compound Activity

The following table summarizes the key quantitative metrics reported for this compound, providing a comparative overview of its potency and efficacy in various assays.

| Parameter | Value | Cell Type / System | Assay Type | Reference |

| IC50 | 42 ± 21 nM | HEK293 cells expressing human CXCR3 | Radioligand Binding (competing with [125I]-CXCL10) | [2][5] |

| EC50 (Chemotaxis) | > 50 nM | Activated Human T Cells | Transfilter Chemotaxis Assay | [1] |

| Receptor Internalization | 87% of cell-surface CXCR3 internalized within 30 minutes | Activated Human T Cells | Flow Cytometry | [1] |

| ERK Phosphorylation | 3-fold increase over unstimulated cells (at 10 min) | Activated Human T Cells | ELISA | [1] |

Mechanism of Action and Signaling Pathways

This compound-mediated desensitization involves a cascade of intracellular signaling events initiated by its binding to CXCR3. The key pathways and their interactions are described below.

CXCR3 Homologous Desensitization

Upon binding of this compound to CXCR3, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways. This includes the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a critical step for directional cell migration, and a flux in intracellular calcium levels.[1] A key event in desensitization is the rapid internalization of the CXCR3 receptor from the cell surface, rendering the cell less responsive to its natural ligands like CXCL11.[1]

References

- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Efficacy of potential rheumatoid arthritis therapy [jax.org]

- 7. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biased Agonism at Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms regulating chemokine receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for PS372424 Binding to CXCR3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional interactions between the small molecule agonist PS372424 and the C-X-C chemokine receptor 3 (CXCR3). CXCR3, a G protein-coupled receptor (GPCR), plays a pivotal role in immune cell trafficking and is a key target in inflammatory diseases and oncology. This compound has been identified as a specific agonist of human CXCR3, offering a valuable tool for studying the receptor's function and a potential therapeutic agent. This document outlines the quantitative binding and functional parameters of this compound, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with the human CXCR3 receptor.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 42 ± 21 nM | HEK293 cells expressing CXCR3 and Gqi5 | [1][2][3] |

| EC50 | 1.1 µM | Not specified | [4] |

| Kd | 40 nM | HEK-CXCR3-A cell fragments | [5][6] |

Note: The IC50 value was determined in a competitive binding assay using radiolabeled CXCL10. The EC50 value represents the concentration of this compound that elicits a half-maximal response in a functional assay. The Kd (dissociation constant) was determined by plasmon waveguide resonance.

Structural Insights from Cryo-Electron Microscopy

Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structural insights into the binding of this compound to CXCR3. These studies reveal that this compound, a peptidomimetic agonist, binds to the orthosteric binding pocket of CXCR3.[7][8] This binding mode is similar to that of the N-terminus of the natural chemokine ligand CXCL11.[7][8] The structural data indicates that this compound adopts an "inverted U"-shaped conformation within the binding pocket.[9] This detailed structural information is invaluable for understanding the mechanism of receptor activation and for the rational design of novel CXCR3 modulators.

CXCR3 Signaling Pathway

Upon binding of an agonist like this compound, CXCR3 undergoes a conformational change, leading to the activation of intracellular signaling cascades. CXCR3 primarily couples to Gαi proteins, which inhibit adenylyl cyclase and modulate downstream effector pathways.[10] Key signaling events include the mobilization of intracellular calcium, activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[5][10] These pathways ultimately lead to cellular responses such as chemotaxis, proliferation, and survival.

Caption: CXCR3 signaling pathway upon activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of this compound on CXCR3.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

HEK293 cells stably expressing human CXCR3

-

Radiolabeled CXCL10 (e.g., [¹²⁵I]-CXCL10)

-

This compound

-

Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash Buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Culture HEK293-CXCR3 cells to confluency. Harvest cells and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add a fixed concentration of radiolabeled CXCL10 (typically at its Kd concentration).

-

Add serial dilutions of this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled CXCL10).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

CHO or HEK293 cells stably expressing human CXCR3

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Probenecid (optional, to prevent dye leakage)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Plating: Seed the CXCR3-expressing cells into the microplates and culture overnight to allow for attachment.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer, with or without probenecid).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading into the cells.

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Compound Addition: Add varying concentrations of this compound to the wells using the instrument's integrated fluidics.

-

Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Chemotaxis Assay

This assay measures the directed migration of cells towards a chemoattractant.

Materials:

-

CXCR3-expressing T cells (e.g., activated primary T cells, Jurkat cells)

-

This compound

-

Chemotaxis chambers (e.g., Transwell inserts with a porous membrane)

-

Assay Medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell counting solution (e.g., Calcein AM, or a cell counter)

Protocol:

-

Cell Preparation: Resuspend the CXCR3-expressing T cells in assay medium at a defined concentration.

-

Assay Setup: Place the Transwell inserts into a 24- or 96-well plate.

-

In the lower chamber of the wells, add assay medium containing different concentrations of this compound. Include a negative control (medium alone) and a positive control (a known chemoattractant for CXCR3, like CXCL10).

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

Cell Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

Directly counting the cells using a microscope and hemocytometer.

-

Lysing the migrated cells and quantifying a cellular component (e.g., using a fluorescent dye like Calcein AM and measuring fluorescence).

-

Using an automated cell counter.

-

-

Data Analysis: Calculate the chemotactic index (the fold increase in migrated cells in the presence of the chemoattractant compared to the negative control). Plot the number of migrated cells or the chemotactic index against the log concentration of this compound to generate a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel ligand for a GPCR, such as this compound for CXCR3.

Caption: General experimental workflow for ligand characterization.

References

- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cryo-EM advances in GPCR structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPCR Structure - Cryo EM GPCR - Life in Atomic Resolution [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 8. revvity.com [revvity.com]

- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

The CXCR3 Agonist PS372424: An In-depth Technical Guide on its Effect on ERK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS372424 is a small-molecule, specific agonist of the human C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) critically involved in T-cell trafficking and inflammatory responses. Activation of CXCR3 by its natural chemokine ligands (CXCL9, CXCL10, and CXCL11) or synthetic agonists like this compound initiates a cascade of intracellular signaling events, a key component of which is the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). This technical guide provides a comprehensive overview of the effect of this compound on ERK phosphorylation, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the currently available quantitative data on the interaction of this compound with CXCR3 and its downstream effect on ERK phosphorylation.

Table 1: Receptor Binding and Affinity

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CXCL10 binding) | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | [1] |

| KD (CXCR3-A isoform) | 40 ± 10 nM | HEK-CXCR3-A cell fragments | [1] |

Table 2: ERK Phosphorylation

| Cell Type | This compound Concentration | Treatment Time | Effect on ERK Phosphorylation | Reference |

| Activated Human T-cells | Not specified | 10 minutes | 3-fold increase compared to unstimulated cells | [2] |

| U87-CXCR3-A cells | 100 ng/mL | 5 minutes | Increase in p-ERK1 and p-ERK2 |

Signaling Pathway

The activation of CXCR3 by this compound leads to the phosphorylation of ERK through the canonical G protein-coupled receptor-mediated mitogen-activated protein kinase (MAPK) cascade. Upon agonist binding, CXCR3 undergoes a conformational change, allowing it to couple with and activate heterotrimeric G proteins, primarily of the Gαi/o or Gαq subtypes. This initiates a downstream signaling cascade involving Ras, Raf, and MEK, ultimately resulting in the phosphorylation of ERK1/2.

References

- 1. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Peptidic Nature of PS372424: A Technical Guide to a CXCR3 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PS372424, a synthetic peptidomimetic agonist targeting the human CXC chemokine receptor 3 (CXCR3). This compound serves as a critical tool in the study of CXCR3 signaling and its role in inflammatory and autoimmune diseases. This document outlines its structure, mechanism of action, and functional effects, supported by quantitative data and detailed experimental methodologies.

Core Structure and Peptidic Mimicry

This compound is a small molecule with a molecular weight of 588.74 g/mol and a chemical formula of C₃₃H₄₄N₆O₄.[1] Although not a true peptide, it is classified as a peptidomimetic, specifically designed to mimic the structure and function of a natural peptide ligand. It is described as a three-amino-acid fragment of CXCL10, a natural chemokine ligand for CXCR3.[1][2][3][4]

The key structural feature of this compound is a tetrahydroisoquinoline-arginine motif.[5][6][7] This motif is crucial for its agonistic activity as it closely aligns with a Pro-Arg motif found within residues 35-39 of the natural CXCR3 ligand, CXCL10.[5][6][7] This structural mimicry allows this compound to bind to and activate the CXCR3 receptor.

Mechanism of Action: CXCR3 Agonism and Receptor Desensitization

This compound functions as a specific agonist for the human CXCR3 receptor.[2][3][5][8] Unlike the natural ligands (CXCL9, CXCL10, and CXCL11), this compound does not activate the murine version of CXCR3.[5][7] Its binding to CXCR3 initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptors (GPCRs).

Upon binding, this compound has been shown to:

-

Induce ERK Phosphorylation : It stimulates the phosphorylation of Erk1 and Erk2 in U87-CXCR3-A cells, a key step in the mitogen-activated protein kinase (MAPK) signaling pathway that is essential for directional cell migration.[2][5] The potency and kinetics of this activation are comparable to the natural ligand CXCL11.[5][7]

-

Trigger Receptor Internalization : Treatment with this compound leads to a rapid and sustained internalization of the CXCR3 receptor. Within 30 minutes, approximately 87% of cell-surface CXCR3 is internalized, and the receptor does not return to the surface within 5 hours of stimulation.[5][7]

-

Induce Heterologous Receptor Desensitization : A key finding is that this compound can induce the cross-phosphorylation of other co-expressed chemokine receptors, specifically within CXCR3-CCR5 heterodimers on the surface of activated T cells.[2][5] This leads to a generalized desensitization of the cell to other chemokines, inhibiting migration towards ligands for other receptors like CXCL12 (for CXCR4) and CCL5 (for CCR5).[5][7]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the interaction of this compound with the human CXCR3 receptor.

| Parameter | Value | Cell/System | Assay Type | Reference |

| IC₅₀ | 42 ± 21 nM | HEK293/CXCR3 Gqi5 cell membranes | Competitive binding against radiolabeled CXCL10 | [2][8] |

| EC₅₀ | 1.1 µM | Not Specified | Functional Agonism | [7] |

| Effective Concentration | > 50 nM | Human T-cells | Transfilter Chemotaxis Assay | [5] |

| Concentration for ERK Phosphorylation | 100 ng/mL | U87-CXCR3-A cells | Western Blot / Phosphorylation Assay | [2] |

| Concentration for CCR5 Phosphorylation | 10-200 nM | CXCR3⁺ T-cells | Phosphorylation Assay | [2] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized representation for determining the binding affinity (IC₅₀) of this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled CXCR3 ligand (e.g., ¹²⁵I-CXCL10) to membranes from cells expressing human CXCR3.

Methodology:

-

Membrane Preparation: Homogenize HEK293 cells stably transfected with human CXCR3 (and a Gαqi5 chimera to facilitate signaling measurement) in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled CXCL10, and varying concentrations of this compound (from low nM to high µM).

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.

T-Cell Chemotaxis Assay (Transfilter Migration)

This protocol outlines the steps to assess the ability of this compound to induce T-cell migration.

Objective: To measure the chemotactic response of activated human T-cells towards a gradient of this compound.

Methodology:

-

Cell Preparation: Isolate human T-cells from peripheral blood mononuclear cells (PBMCs) and activate them in culture to ensure high expression of CXCR3.

-

Assay Setup: Use a transwell migration chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pores).

-

Chemoattractant: Add varying concentrations of this compound (or a control chemokine like CXCL11) to the lower chamber.

-

Cell Seeding: Resuspend the activated T-cells in assay medium and add them to the upper chamber.

-

Incubation: Incubate the chamber for a period of 1-3 hours at 37°C in a CO₂ incubator to allow cell migration through the membrane towards the chemoattractant.

-

Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.

-

Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the dose-response relationship.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes associated with this compound activity.

Caption: this compound binding to CXCR3 activates G-protein signaling, leading to ERK phosphorylation and cell migration.

Caption: Workflow for a transfilter chemotaxis assay to measure T-cell migration induced by this compound.

Caption: this compound induces cross-phosphorylation of CCR5 within heterodimers, inhibiting migration to other chemokines.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of the pleiotropic actions of the IFN-inducible CXC chemokine receptor 3 ligands in the synovial microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. immune-system-research.com [immune-system-research.com]

Foundational Research on PS372424: A Small Molecule Modulator of T-Cell Migration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

T-cell migration is a cornerstone of the adaptive immune response, crucial for immune surveillance and mounting effective responses against pathogens and malignancies. However, dysregulated T-cell trafficking is a key driver in the pathology of numerous autoimmune and inflammatory diseases. The chemokine receptor CXCR3, predominantly expressed on activated T-cells, plays a pivotal role in directing these cells to sites of inflammation.[1] This document provides a comprehensive technical overview of the foundational research on PS372424, a small molecule agonist of the human CXCR3 receptor.[2][3] Uniquely, despite its agonistic nature, this compound has demonstrated potent anti-inflammatory activity by preventing human T-cell migration.[2] This guide will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Introduction to this compound

This compound is a small molecule, identified as a specific agonist for the human C-X-C motif chemokine receptor 3 (CXCR3).[1][3] This receptor is a G protein-coupled receptor (GPCR) that binds to the chemokines CXCL9, CXCL10, and CXCL11, which are typically induced by interferon-gamma (IFN-γ) at inflammatory sites.[1] The CXCL10/CXCR3 signaling axis is strongly associated with inflammation and tumorigenesis.[3] While receptor agonists typically mimic the action of endogenous ligands to promote a biological response, this compound exhibits a paradoxical effect on T-cell migration. Instead of promoting it, this compound acts as an inhibitor of T-cell movement towards various chemokines, suggesting a novel mechanism of action with therapeutic potential in inflammatory disorders like rheumatoid arthritis.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on this compound. This data is essential for understanding the molecule's potency and its effects on cellular signaling and function.

Table 1: Receptor Binding and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CXCL10 Binding) | 42 ± 21 nM | Membranes from HEK293/CXCR3 Gqi5 cells | [1][2] |

| CCR5 Phosphorylation | Concentration-dependent increase | CXCR3+ T-cells | [2][4] |

| ERK1/2 Phosphorylation | Increased at 100 ng/mL | U87-CXCR3-A cells | [2] |

Table 2: Inhibitory Effects of this compound on T-Cell Migration

| Chemoattractant | Inhibition by this compound | T-Cell Type | Reference |

| CXCL11 | Yes | Activated Human T-cells | [4][6] |

| CXCL12 | Yes | Activated Human T-cells | [4][6] |

| CCL5 | Yes | Activated Human T-cells | [4][6] |

| Rheumatoid Arthritis Synovial Fluid | Yes | Activated Human T-cells | [4][5] |

Mechanism of Action: Agonist-Induced Desensitization

The primary mechanism by which this compound inhibits T-cell migration is through agonist-induced heterologous desensitization of chemokine receptors. Upon binding to CXCR3, this compound triggers intracellular signaling cascades that lead to the phosphorylation and internalization of not only CXCR3 but also other co-expressed chemokine receptors, such as CCR5 and CXCR4.[4][5] This cross-phosphorylation, which can be mediated by protein kinase C (PKC), renders the T-cells unresponsive to gradients of their respective chemokines, thus halting their migration.[4] A key finding is that this compound induces receptor cross-phosphorylation within CXCR3-CCR5 heterodimers on the surface of activated T-cells.[4][5]

Signaling Pathways

The binding of this compound to CXCR3 initiates a cascade of intracellular events. The diagram below illustrates the proposed signaling pathway leading to receptor desensitization and inhibition of T-cell migration.

Caption: this compound signaling pathway leading to T-cell migration inhibition.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key experiments used to characterize the activity of this compound.

T-Cell Chemotaxis Assay (Transwell Migration Assay)

This assay is fundamental for quantifying the effect of this compound on T-cell migration towards a chemoattractant.

-

Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) and activate T-cells, for example, by stimulating CD3 and CD28.

-

Culture the activated T-cells for a period sufficient to ensure high expression of CXCR3, CCR5, and CXCR4.[4]

-

Prior to the assay, wash the cells and resuspend them in serum-free RPMI-1640 medium, optionally containing 0.1% BSA.[7]

-

-

Assay Protocol:

-

Use a 24-well plate with transwell inserts (e.g., 3-5 µm pore size).

-

Add the chemoattractant solution (e.g., CXCL11, CXCL12, or CCL5) to the lower chamber of the wells.

-

In the upper chamber (the insert), add the T-cell suspension. For the experimental group, pre-incubate the cells with this compound before adding them to the insert.

-

Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.[7]

-

After incubation, collect the cells that have migrated to the lower chamber.

-

Quantify the migrated cells using a cell viability assay (e.g., EZ-MTT™) or by flow cytometry with counting beads.[8]

-

Receptor Phosphorylation Assay (Western Blot)

This protocol is used to detect the phosphorylation of chemokine receptors like CCR5 following treatment with this compound.

-

Cell Treatment and Lysis:

-

Use activated T-cells expressing both CXCR3 and CCR5.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).[2] Include a positive control (e.g., CCL5 for CCR5 phosphorylation) and a negative control (vehicle).

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

-

Western Blot Protocol:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated CCR5 (pCCR5).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., pyruvate dehydrogenase complex).[9]

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and validating a T-cell migration inhibitor like this compound.

Caption: General experimental workflow for inhibitor screening and validation.

Conclusion and Future Directions

The foundational research on this compound has unveiled a fascinating and therapeutically promising mechanism for modulating T-cell migration. By acting as a specific agonist for CXCR3, it induces a state of generalized chemokine receptor desensitization, effectively inhibiting the migration of activated T-cells to inflammatory sites. This unique mode of action distinguishes it from traditional receptor antagonists. The data presented in this guide underscores the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.

Future research should focus on a deeper understanding of the structural basis for this compound's activity, its pharmacokinetic and pharmacodynamic properties in more complex preclinical models, and the full spectrum of its effects on different immune cell subsets. Elucidating the precise molecular interactions that lead to the cross-phosphorylation of other chemokine receptors will be critical for optimizing the design of next-generation molecules with enhanced efficacy and safety profiles.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correction for O'Boyle et al., Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PS372424 in a Humanized Mouse Model of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS372424 is a specific small-molecule agonist for the human chemokine receptor CXCR3.[1][2] This receptor and its ligands, such as CXCL10 and CXCL11, play a crucial role in the recruitment of T lymphocytes into inflamed tissues, a key process in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[1][3] Unlike CXCR3 antagonists that block a single receptor, this compound demonstrates a novel anti-inflammatory mechanism by inducing the internalization and desensitization of not only CXCR3 but also other chemokine receptors like CCR5 and CXCR4 on activated human T cells.[1][2] This broad desensitization effectively inhibits the migration of these inflammatory cells towards a range of chemokines found in the synovial fluid of arthritis patients.[1][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a humanized mouse model of arthritis to evaluate its therapeutic potential.

Mechanism of Action

This compound, as a CXCR3 agonist, initiates a signaling cascade that leads to the cross-desensitization of other chemokine receptors. Upon binding to CXCR3 on activated T cells, this compound induces the phosphorylation and subsequent internalization of the receptor.[1][2] A key finding is that this activation of CXCR3 can lead to the cross-phosphorylation of co-expressed chemokine receptors, such as CCR5, particularly within CXCR3-CCR5 heterodimers.[1][2] This process disrupts the ability of these receptors to recruit G proteins, thereby inhibiting downstream signaling and chemotaxis in response to their respective ligands.[1][4] This generalized chemokine receptor desensitization provides a powerful anti-inflammatory effect by halting the influx of pathogenic T cells into the arthritic joint.[1]

Signaling Pathway of this compound-induced Chemokine Receptor Desensitization

Caption: this compound signaling cascade leading to T-cell migration inhibition.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Humanized Mouse Air-Pouch Model

This table summarizes the quantitative data on the inhibition of human T-cell migration in a humanized mouse model.

| Treatment Group | Chemoattractant | Number of Migrated Human CD45+ Cells (x10^4) | % Inhibition of Migration | Reference |

| Vehicle | PBS | 1.5 ± 0.3 | - | [2] |

| Vehicle | CXCL11 | 6.2 ± 0.8 | - | [2] |

| This compound | CXCL11 | 2.1 ± 0.5* | 66.1 | [2] |

| Vehicle | Rheumatoid Arthritis Synovial Fluid | 7.5 ± 1.1 | - | [2] |

| This compound | Rheumatoid Arthritis Synovial Fluid | 2.8 ± 0.6** | 62.7 | [2] |

*p < 0.05, **p < 0.01 compared to vehicle-treated group with the respective chemoattractant. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Humanized Mouse Air-Pouch Model of Arthritis

This protocol describes the establishment of a humanized mouse model and the subsequent air-pouch inflammation assay to evaluate the efficacy of this compound.[2]

Materials:

-

NOD scid gamma (NSG) mice (6-8 weeks old)

-

Human peripheral blood mononuclear cells (PBMCs)

-

Sterile PBS

-

Sterile air

-

This compound

-

Chemoattractant (e.g., human CXCL11 or rheumatoid arthritis synovial fluid)

-

Flow cytometer

-

Anti-human CD45 antibody

Procedure:

-

Humanization of NSG Mice:

-

Inject NSG mice intraperitoneally with 1 x 10^7 human PBMCs in 200 µL of sterile PBS.

-

Allow 28 days for the human immune system to engraft. The peripheral T-cell population should be almost entirely of human origin at this point.[5]

-

-

Air-Pouch Induction:

-

On day 22 post-humanization, inject 5 mL of sterile air subcutaneously into the dorsal side of the mice.

-

On day 25, re-inflate the pouch with an additional 3 mL of sterile air to maintain the space.

-

-

This compound Administration and Inflammatory Challenge:

-

On day 28, administer this compound intravenously. A dose sufficient to achieve an initial blood concentration of 1 µM has been shown to be effective.[2] A vehicle control group should receive an equivalent volume of the vehicle solution.

-

Thirty minutes after this compound or vehicle administration, inject 1 mL of the chemoattractant (e.g., 100 ng/mL human CXCL11 or a 1:5 dilution of rheumatoid arthritis synovial fluid in PBS) directly into the air pouch.

-

-

Analysis of Cell Migration:

-

After 24 hours, euthanize the mice and lavage the air pouch with 2 mL of sterile PBS.

-

Collect the lavage fluid and centrifuge to pellet the cells.

-

Resuspend the cells and stain with an anti-human CD45 antibody.

-

Analyze the number of human CD45+ cells that have migrated into the air pouch using a flow cytometer.

-

Experimental Workflow for the Humanized Mouse Air-Pouch Model

Caption: Step-by-step workflow for the in vivo evaluation of this compound.

The CXCR3 agonist this compound presents a promising therapeutic strategy for rheumatoid arthritis by inhibiting the migration of inflammatory T cells into the joints. The humanized mouse air-pouch model provides a robust and relevant in vivo system to further investigate the efficacy and mechanism of action of this compound and other immunomodulatory compounds. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of autoimmune disease and drug development.

References

- 1. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High CXCR3 expression in synovial mast cells associated with CXCL9 and CXCL10 expression in inflammatory synovial tissues of patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of potential rheumatoid arthritis therapy [jax.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Chemotaxis Assays with PS372424

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS372424 is a potent and specific small-molecule agonist for the human CXC chemokine receptor 3 (CXCR3), a G protein-coupled receptor that plays a pivotal role in regulating the migration of activated T lymphocytes.[1][2] This document provides detailed protocols for utilizing this compound in in vitro chemotaxis assays to study its effects on immune cell migration. As an agonist, this compound can induce chemotaxis of CXCR3-expressing cells on its own. Paradoxically, it also exhibits potent anti-inflammatory activity by inducing the internalization and cross-desensitization of CXCR3 and other chemokine receptors, thereby inhibiting T-cell migration towards natural chemokine ligands such as CXCL11, CXCL12, and CCL5.[1] These protocols are designed for researchers in immunology, cancer biology, and drug discovery to investigate the multifaceted roles of CXCR3 signaling.

Principle of the Assay

The in vitro chemotaxis assay described here is based on the Boyden chamber principle.[3][4] This system consists of a two-chamber unit separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The cells migrate through the pores of the membrane towards the chemoattractant gradient. By quantifying the number of migrated cells, the chemotactic response to a given stimulus can be determined. This application note describes two main applications of this compound in this assay:

-

Induction of Chemotaxis: To assess the ability of this compound to act as a chemoattractant for CXCR3-expressing cells.

-

Inhibition of Chemotaxis: To evaluate the inhibitory effect of this compound on cell migration towards other chemokines, such as CXCL11.

Data Presentation

Table 1: Induction of T-Cell Chemotaxis by this compound

| This compound Concentration (nM) | Mean Migrated Cells (± SD) | Fold Increase over Control |

| 0 (Control) | 150 ± 25 | 1.0 |

| 10 | 225 ± 30 | 1.5 |

| 50 | 450 ± 45 | 3.0 |

| 100 | 750 ± 60 | 5.0 |

| 200 | 765 ± 55 | 5.1 |

Note: Data are representative and may vary depending on the cell type and experimental conditions.

Table 2: Inhibition of CXCL11-Induced T-Cell Chemotaxis by this compound

| This compound Concentration (nM) | Chemoattractant (CXCL11, 10 ng/mL) | Mean Migrated Cells (± SD) | Percent Inhibition (%) |

| 0 | + | 800 ± 70 | 0 |

| 1 | + | 640 ± 55 | 20 |

| 10 | + | 320 ± 40 | 60 |

| 50 | + | 120 ± 20 | 85 |

| 100 | + | 80 ± 15 | 90 |

| 0 | - | 140 ± 20 | - |

Note: Data are representative. The half-maximal inhibitory concentration (IC50) of this compound for CXCL11-induced migration can be calculated from this data. The reported IC50 for this compound binding to CXCR3 is approximately 42 nM.[2][5]

Experimental Protocols

Materials and Reagents

-

Cells: Activated human T lymphocytes or a CXCR3-expressing cell line (e.g., Jurkat T cells).

-

This compound: Reconstitute in sterile, endotoxin-free DMSO to a stock concentration of 10 mM and store at -20°C. Further dilute in assay medium before use.

-

Chemoattractant: Recombinant human CXCL11 (or other chemokines like CXCL12, CCL5). Reconstitute and store as per the manufacturer's instructions.

-

Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).

-

Boyden Chamber: 24-well or 96-well format with polycarbonate membranes (3-5 µm pore size for lymphocytes).[3]

-

Detection Reagent: Calcein-AM or other fluorescent dye for cell labeling and quantification.

-

Plate Reader: Fluorescence plate reader compatible with the chosen detection reagent.

-

CO2 Incubator: 37°C, 5% CO2.

Protocol 1: Induction of Chemotaxis by this compound

This protocol determines the chemoattractant properties of this compound.

-

Cell Preparation:

-

Culture activated T cells or CXCR3-expressing cells under standard conditions.

-

On the day of the assay, harvest the cells and wash them once with serum-free medium.

-

Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Incubate the cells for 2 hours at 37°C to reduce background migration.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay medium in the lower wells of the Boyden chamber. Recommended concentrations range from 10 nM to 200 nM.[1] Include a control well with assay medium only (no chemoattractant).

-

Carefully place the membrane inserts into the wells, avoiding air bubbles.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.

-

-

Quantification of Migration:

-

After incubation, carefully remove the inserts from the wells.

-

Remove the non-migrated cells from the top side of the membrane by gently wiping with a cotton swab.

-

Fix and stain the migrated cells on the bottom side of the membrane using a suitable staining method (e.g., Diff-Quik).

-

Alternatively, for fluorescent quantification, lyse the migrated cells and measure the fluorescence using a plate reader. If using a fluorescent dye like Calcein-AM, pre-label the cells before the assay.

-

-

Data Analysis:

-

Count the number of migrated cells in several high-power fields for each well and calculate the average.

-

For fluorescent methods, use a standard curve to correlate fluorescence intensity to the number of cells.

-

Express the results as the mean number of migrated cells or as a fold increase over the control.

-

Protocol 2: Inhibition of Chemotaxis by this compound

This protocol assesses the ability of this compound to inhibit cell migration towards a known chemoattractant.

-

Cell Preparation:

-

Prepare cells as described in Protocol 1.

-

After the 2-hour incubation in assay medium, pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 100 nM) for 30 minutes at 37°C.[1] Include a vehicle control (DMSO).

-

-

Assay Setup:

-

In the lower wells of the Boyden chamber, add the chemoattractant (e.g., CXCL11 at 10 ng/mL) diluted in assay medium.[6] Include a negative control with assay medium only.

-

Place the membrane inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

-

-

Incubation and Quantification:

-

Follow steps 3 and 4 from Protocol 1.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

-

Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

Caption: this compound signaling pathway in T cells.

Experimental Workflow for Chemotaxis Assay

Caption: Experimental workflow for the in vitro chemotaxis assay.

References

- 1. Chemokine receptor CXCR3 agonist prevents human T-cell migration in a humanized model of arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligand activation induces different conformational changes in CXCR3 receptor isoforms as evidenced by plasmon waveguide resonance (PWR) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions of the chemokines CXCL11 and CXCL12 in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

PS372424: A Potent Agonist for Interrogating CXCR3 Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction